8-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
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Overview
Description
8-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a triazaspirane core, which is a bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common approach includes:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl and methylphenyl groups: These groups are introduced through substitution reactions, often using reagents like fluorobenzene and methylbenzene.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: This method allows for precise control over reaction conditions and yields.
Continuous flow synthesis: This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways Involved: Modulates signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 3-(4-fluorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl](4-methylphenyl)methanone
Uniqueness
8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its specific substitution pattern and spirocyclic structure, which confer unique chemical and biological properties.
Properties
IUPAC Name |
8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-2-6-17(7-3-15)19-20(26)24-21(23-19)10-12-25(13-11-21)14-16-4-8-18(22)9-5-16/h2-9H,10-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYOXKXXYMYIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=C(C=C4)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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